Product packaging for H-DL-Ala-OEt.HCl(Cat. No.:CAS No. 617-27-6)

H-DL-Ala-OEt.HCl

Cat. No.: B015479
CAS No.: 617-27-6
M. Wt: 153.61 g/mol
InChI Key: JCXLZWMDXJFOOI-UHFFFAOYSA-N
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Description

Contextualization within Amino Acid Ester Hydrochloride Salts

Ethyl 2-aminopropanoate hydrochloride belongs to the class of amino acid ester hydrochloride salts. These salts are derivatives of amino acids where the carboxylic acid group has been converted to an ester, and the amino group is protonated to form a hydrochloride salt. This specific chemical modification is not arbitrary; it imparts several advantageous properties that are crucial for their application in research and synthesis.

The hydrochloride salt form significantly enhances the stability of the amino acid ester. By converting the basic amino group into an ammonium (B1175870) salt, the compound is less prone to degradation, particularly through intermolecular reactions like the formation of diketopiperazines, which can occur with the free amine form. Furthermore, the salt form generally improves the solubility of the compound in various solvents, a critical factor for its use in chemical reactions. This increased stability and solubility make amino acid ester hydrochlorides, including ethyl 2-aminopropanoate hydrochloride, reliable and convenient reagents in a laboratory setting.

The process of creating these salts typically involves the esterification of the parent amino acid, in this case, alanine (B10760859), with an alcohol (ethanol) in the presence of a strong acid like hydrogen chloride. This serves a dual purpose: catalyzing the esterification reaction and forming the stable hydrochloride salt in a single process.

Table 1: General Properties of Amino Acid Ester Hydrochloride Salts

PropertyDescription
Form Typically a white or off-white crystalline solid.
Stability Enhanced stability compared to the free amino ester, with a longer shelf life.
Solubility Generally soluble in water and polar organic solvents.
Reactivity The ester group is available for various nucleophilic substitution reactions, while the amino group can be deprotected to participate in reactions like amide bond formation.

Significance as a Chiral Building Block in Organic Synthesis

One of the most vital roles of ethyl 2-aminopropanoate hydrochloride in organic synthesis is its function as a chiral building block. Chirality, or the "handedness" of a molecule, is a fundamental concept in biology and medicinal chemistry, as the physiological effects of a molecule can be highly dependent on its specific three-dimensional arrangement. Since ethyl 2-aminopropanoate is derived from the amino acid alanine (which, with the exception of glycine, is chiral), it can exist as two non-superimposable mirror images: (S)-ethyl 2-aminopropanoate hydrochloride (L-alanine ethyl ester hydrochloride) and (R)-ethyl 2-aminopropanoate hydrochloride (D-alanine ethyl ester hydrochloride).

This chirality is invaluable to synthetic chemists who aim to construct complex, stereochemically defined molecules, such as pharmaceuticals. By using a specific enantiomer of ethyl 2-aminopropanoate hydrochloride as a starting material, chemists can introduce a defined stereocenter into a target molecule. This is a key strategy in asymmetric synthesis, the field of chemistry focused on the selective production of a single enantiomer of a chiral product.

A prominent example of its application is in the synthesis of the antiviral drug Remdesivir. nih.gov In the synthesis of this complex molecule, a derivative of (S)-ethyl 2-aminopropanoate is utilized to introduce a specific stereochemistry at a critical phosphoramidate (B1195095) moiety. nih.gov This precise stereochemical control is essential for the drug's efficacy, as different stereoisomers can have vastly different biological activities. The use of ethyl 2-aminopropanoate hydrochloride as a chiral building block in such syntheses underscores its importance in the development of modern therapeutics.

Table 2: Enantiomers of Ethyl 2-aminopropanoate Hydrochloride

EnantiomerCommon NameParent Amino Acid
(S)-Ethyl 2-aminopropanoate hydrochlorideL-Alanine ethyl ester hydrochlorideL-Alanine
(R)-Ethyl 2-aminopropanoate hydrochlorideD-Alanine ethyl ester hydrochlorideD-Alanine

Overview of Research Trajectories and Interdisciplinary Relevance

The utility of ethyl 2-aminopropanoate hydrochloride extends beyond its foundational role in organic synthesis, branching into various interdisciplinary research areas. Its significance is largely tied to its identity as a protected and activated form of the amino acid alanine, a fundamental component of proteins.

In medicinal chemistry and pharmaceutical development , ethyl 2-aminopropanoate hydrochloride and its derivatives are crucial intermediates in the synthesis of a wide array of bioactive molecules. As demonstrated with Remdesivir, it plays a pivotal role in the creation of antiviral agents. nih.gov Research has also explored its incorporation into novel anti-inflammatory drugs. For instance, derivatives have been synthesized and investigated for their potential to inhibit enzymes involved in the inflammatory cascade. Furthermore, its structure is a key component in the synthesis of various heterocyclic compounds, which are scaffolds for many drug candidates.

In the field of peptide chemistry , ethyl 2-aminopropanoate hydrochloride is a frequently used building block. Peptides are short chains of amino acids that play critical roles in numerous biological processes. In the synthesis of custom peptides for research purposes, such as studying protein-protein interactions or developing new peptide-based therapeutics, protected amino acids like L-alanine ethyl ester hydrochloride are essential. They allow for the controlled, stepwise addition of amino acids to a growing peptide chain, a process known as solid-phase peptide synthesis.

The interdisciplinary relevance of ethyl 2-aminopropanoate hydrochloride is evident in its application in biochemical and material science research. Its derivatives can be used to create probes to study enzyme mechanisms or to be incorporated into novel polymers and biomaterials with specific functionalities. The ability to readily access both enantiomers of this compound allows researchers to investigate the impact of chirality on the properties and functions of these larger, more complex systems.

Table 3: Interdisciplinary Applications of Ethyl 2-aminopropanoate Hydrochloride

FieldApplication
Medicinal Chemistry Synthesis of antiviral and anti-inflammatory drugs, and other bioactive heterocyclic compounds.
Peptide Chemistry Building block in the solid-phase synthesis of peptides for research and therapeutic development.
Biochemical Research Used in the creation of molecular probes to study enzymatic reactions and biological pathways.
Material Science Incorporation into novel polymers and biomaterials to impart specific chemical and physical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12ClNO2 B015479 H-DL-Ala-OEt.HCl CAS No. 617-27-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-aminopropanoate;hydrochloride
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InChI

InChI=1S/C5H11NO2.ClH/c1-3-8-5(7)4(2)6;/h4H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXLZWMDXJFOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40883470
Record name Alanine, ethyl ester, hydrochloride (1:1)
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Molecular Weight

153.61 g/mol
Source PubChem
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CAS No.

617-27-6, 1115-59-9, 6331-09-5
Record name Alanine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl alaninate hydrochloride
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Record name Alanine, ethyl ester, hydrochloride (1:1)
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Record name Ethyl β-alaninate hydrochloride
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Synthetic Methodologies and Process Optimization

Classical Esterification Routes

The most common approach for synthesizing ethyl 2-aminopropanoate hydrochloride is through the direct esterification of L-alanine with ethanol (B145695). This method is a variation of the classical Fischer-Speier esterification.

Fischer Esterification of L-Alanine with Ethanol and Hydrochloric Acid

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. organic-chemistry.org In the case of amino acids, the acid catalyst, typically hydrochloric acid (HCl), serves a dual purpose: it protonates the carboxylic acid to increase its electrophilicity and also protects the amino group by forming an ammonium (B1175870) salt, preventing it from participating in side reactions. numberanalytics.comresearchgate.net The reaction is an equilibrium process, and strategies to drive it towards the formation of the ester are crucial for achieving high yields. masterorganicchemistry.comlibretexts.org

The synthesis of ethyl 2-aminopropanoate hydrochloride via Fischer esterification is influenced by several parameters, including temperature, reaction time, and the concentration of reactants and catalyst.

Optimization of these conditions is key to maximizing yield and purity. Higher temperatures generally accelerate the reaction rate, but excessively high temperatures can lead to undesirable side reactions. numberanalytics.com The concentration of the acid catalyst also plays a significant role; a sufficient amount is needed to effectively catalyze the reaction and protect the amino group. numberanalytics.comnumberanalytics.com The reaction is typically carried out by refluxing a suspension of L-alanine in ethanol with a source of HCl. researchgate.net

Table 1: Key Parameters for Fischer Esterification of L-Alanine

ParameterTypical Range/ValuePurpose
Reactants L-Alanine, EthanolStarting materials
Catalyst Hydrochloric Acid (HCl)Protonates carboxyl group, protects amino group
Temperature RefluxIncreases reaction rate
Reaction Time Several hours to overnightTo reach equilibrium
Ethanol Often used in excessActs as both reactant and solvent

Given the reversible nature of the Fischer esterification, several strategies are employed to shift the equilibrium towards the product side and enhance the yield of ethyl 2-aminopropanoate hydrochloride. nih.gov

One of the most effective strategies is using a large excess of the alcohol, in this case, ethanol. masterorganicchemistry.compatsnap.com By increasing the concentration of one of the reactants, the reaction is driven forward according to Le Châtelier's principle. In many procedures, ethanol serves as both the reacting alcohol and the solvent. patsnap.com

The choice of solvent can influence the reaction rate and yield of the Fischer esterification. numberanalytics.com While ethanol often serves as the solvent, other non-reactive, co-solvents can be used. The solvent can affect the solubility of the reactants and the stability of the transition state. A study on the protonation constants of L-alanine and its methyl ester in different aqueous solutions of 1,4-dioxane (B91453) highlighted the complexity of solvent effects on the acid-base equilibria of amino acids. iau.ir

The kinetics of Fischer esterification are influenced by the structure of the alcohol and the carboxylic acid. ucr.ac.cr The reaction rate is dependent on the concentration of the reactants and the catalyst. Kinetic models, such as the pseudo-homogeneous, Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW) models, have been used to describe the kinetics of esterification reactions. mdpi.com For the esterification of fatty acids, it was found that the activation energy is around 53 kJ/mol for alcohols other than methanol. ucr.ac.cr It is known that solvents can influence reaction kinetics, and thermodynamic models like PC-SAFT can be used to predict these effects by accounting for the interactions between the reacting species and the solvent. nih.gov

Alternative Esterification Approaches

While the direct Fischer esterification is a widely used method, alternative approaches exist for the synthesis of amino acid esters.

An alternative method for the synthesis of ethyl 2-aminopropanoate hydrochloride involves the use of thionyl chloride (SOCl₂). researchgate.net In this procedure, thionyl chloride reacts with the alcohol (ethanol) to generate hydrogen chloride in situ, which then acts as the catalyst for the esterification. This method avoids the direct use of gaseous HCl or concentrated hydrochloric acid.

A typical procedure involves suspending the amino acid in the alcohol and then slowly adding thionyl chloride at a low temperature (e.g., 0 °C). researchgate.netchemicalbook.com The reaction mixture is then typically stirred at room temperature or refluxed for a period to ensure completion. The thionyl chloride first reacts with the alcohol to form an alkyl chlorosulfite, which then decomposes to the corresponding alkyl chloride and sulfur dioxide, or it can directly protonate the carboxylic acid after reacting with the alcohol to form HCl. The in situ generation of HCl catalyzes the esterification in a manner similar to the classical Fischer route. A patent describing the synthesis of L-alanine isopropyl ester hydrochloride reports high yields (up to 93.7%) using a small amount of thionyl chloride in the presence of a catalyst like alumina (B75360) or silicon dioxide. google.com Another procedure for the synthesis of L-alanine isopropyl ester hydrochloride using thionyl chloride and isopropanol (B130326) reports a yield of 87%. chemicalbook.com

Table 2: Comparison of Esterification Methods

FeatureFischer Esterification with HClEsterification with Thionyl Chloride
Catalyst Source Direct addition of HClIn situ generation of HCl from SOCl₂ and ethanol
Reagents L-Alanine, Ethanol, HClL-Alanine, Ethanol, SOCl₂
Reported Yields Generally good, dependent on conditionsHigh yields reported (e.g., 87-93.7% for similar esters) chemicalbook.comgoogle.com
Handling Requires handling of corrosive HClRequires handling of corrosive and toxic SOCl₂
Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. nih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often leading to dramatic reductions in reaction time and improvements in yield compared to conventional heating methods. jocpr.comrsc.org

The application of microwave irradiation to the synthesis of amides and esters has been shown to be particularly effective. rsc.org In a typical setup, the reactants are placed in a sealed vessel suitable for microwave heating, often with a solvent, and irradiated for a short period. nih.gov Optimization of microwave-assisted protocols involves adjusting parameters such as irradiation power, temperature, pressure, and reaction time to achieve the highest possible yield and purity. jocpr.comsemanticscholar.org For instance, studies on related amide bond formations have demonstrated that reactions can be completed in minutes under microwave irradiation, compared to hours using traditional heating. rsc.org

The benefits of these protocols include not only speed and efficiency but also cleaner reactions with fewer byproducts, which simplifies purification. researchgate.net Solvent-free conditions, sometimes facilitated by a wetting reagent, can further enhance the green credentials of the synthesis. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis This table is illustrative of the general advantages of microwave synthesis as applied to related reactions.

Parameter Conventional Heating Microwave-Assisted Synthesis Source
Reaction Time 60 - 240 minutes 10 - 180 seconds researchgate.net
Typical Yield Moderate to High High to Excellent (>90%) jocpr.comresearchgate.net
Energy Input Indirect, slow Direct, rapid psu.edu
Byproducts More likely Often reduced researchgate.net

Chiral Synthesis and Stereocontrol

The stereochemistry of Ethyl 2-aminopropanoate hydrochloride is of critical importance, as the biological and chemical properties of its enantiomers can differ significantly. mdpi.com The central carbon atom (C2) is a chiral center, meaning the molecule can exist as two non-superimposable mirror images: (S)-Ethyl 2-aminopropanoate hydrochloride and (R)-Ethyl 2-aminopropanoate hydrochloride. Consequently, significant research has been dedicated to developing methods for the synthesis of enantiomerically pure forms of the compound. nih.gov

Enantioselective Synthesis of (S)-Ethyl 2-aminopropanoate Hydrochloride

The (S)-enantiomer, derived from the naturally occurring amino acid L-alanine, is often the most desired stereoisomer. Enantioselective synthesis aims to produce this isomer exclusively or in high excess over its (R)-counterpart.

One of the most powerful strategies in asymmetric synthesis is the use of chiral catalysts or auxiliaries. These molecules create a chiral environment that directs the reaction to favor the formation of one enantiomer over the other. researchgate.net

Chiral Catalysts: Catalytic amounts of a chiral substance, such as a chiral phosphoric acid or a metal complex with a chiral ligand, can guide the stereochemical outcome of a reaction. researchgate.net For instance, N-heterocyclic carbene (NHC) and chiral phosphoric acid (CPA) dual-catalysis has been used for desymmetrization reactions, achieving high stereocontrol. researchgate.net

Enzyme Catalysis: Biocatalysis offers an excellent route to high enantioselectivity under mild conditions. nih.gov Engineered enzymes, particularly transaminases, can catalyze the asymmetric amination of a prochiral ketone precursor to yield the desired (S)-amine with exceptional enantiomeric excess (>99% ee). nih.gov Lipases, such as Candida antarctica lipase (B570770) A (CAL-A), have also been employed in the kinetic resolution of related amino esters, showing high enantioselectivity. researchgate.net

Diastereoselective synthesis involves reacting the substrate with a chiral auxiliary to form diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like chromatography or crystallization. The desired diastereomer is then chemically cleaved to remove the auxiliary, yielding the enantiomerically pure product. An improved four-step approach for the stereoselective synthesis of related long-chain anti-2-amino-3-alkanols has been described, achieving excellent diastereoselectivities. nih.gov This principle is broadly applicable in chiral synthesis.

Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers. mdpi.com

Kinetic Resolution: This method involves reacting the racemate with a chiral reagent or catalyst that reacts faster with one enantiomer than the other. This leaves the unreacted, slower-reacting enantiomer in high enantiomeric purity. For example, racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved using a chiral acyl-transfer catalyst, providing optically active acids and esters with high enantiomeric excess. nih.gov

Chromatographic Resolution: Chiral chromatography is a highly effective method for separating enantiomers. mdpi.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.com

Table 2: Enantioselective Synthesis and Resolution Data Data is representative of techniques applicable to chiral amino ester synthesis.

Method Chiral Influence Substrate Example Result Source
Enzyme Catalysis Engineered Transaminase Prositagliptin ketone >99.95% ee (S)-amine nih.gov
Kinetic Resolution (+)-Benzotetramisole Racemic 2-fluoroibuprofen 87% ee (R)-acid nih.gov
Enzymatic Resolution Candida antarctica lipase A Racemic β-amino nitrile >99% ee (S)-amine researchgate.net

Synthesis of Enantiomers and Diastereomers for Comparative Studies

The synthesis of both enantiomers, (S) and (R), as well as related diastereomers, is often necessary for research purposes. Comparing the properties and activities of different stereoisomers is fundamental in fields like medicinal chemistry and materials science. mdpi.com For example, one enantiomer of a drug might be therapeutic while the other is inactive or even harmful. mdpi.com Therefore, reliable synthetic routes to all possible stereoisomers are developed to allow for comprehensive comparative analysis, ensuring that the biological or chemical effects are correctly attributed to a specific stereochemical configuration.

Green Chemistry Principles in Ethyl 2-aminopropanoate Hydrochloride Synthesis

The integration of green chemistry principles into the synthesis of Ethyl 2-aminopropanoate hydrochloride is crucial for developing environmentally benign and efficient chemical processes. These principles address the core challenges of sustainability by focusing on reducing waste, minimizing hazardous substance use, and improving energy efficiency.

Solvent-Free and Catalyst-Free Reactions

The conventional and most documented method for synthesizing Ethyl 2-aminopropanoate hydrochloride is the Fischer-Speier esterification of the amino acid L-alanine with ethanol. This process traditionally relies on the use of a solvent, typically an excess of ethanol, and a strong acid catalyst. Common catalysts include dry hydrogen chloride (HCl) gas bubbled through the reaction mixture or the use of thionyl chloride (SOCl₂) smolecule.comscielo.brchemicalbook.com.

Atom Economy and Waste Minimization

Atom economy is a core metric of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product primescholars.comrsc.org. A higher atom economy signifies a more sustainable process with less waste generation. The standard synthesis of Ethyl 2-aminopropanoate hydrochloride from L-alanine and ethanol with an HCl catalyst proceeds as follows:

CH₃CH(NH₂)COOH (L-alanine) + CH₃CH₂OH (Ethanol) --[HCl]--> CH₃CH(NH₂)COOCH₂CH₃·HCl (Ethyl 2-aminopropanoate hydrochloride) + H₂O (Water)

The primary byproduct in this reaction is water. While seemingly innocuous, the generation of any byproduct reduces the atom economy from the ideal 100%. The calculation for the atom economy of this process is detailed in the table below.

ReactantFormulaMolar Mass ( g/mol )ProductFormulaMolar Mass ( g/mol )
L-alanineC₃H₇NO₂89.09Ethyl 2-aminopropanoateC₅H₁₁NO₂117.15
EthanolC₂H₆O46.07WaterH₂O18.02
Total Reactant Mass 135.16 Total Product Mass 135.17

Atom Economy Calculation:

Atom Economy = (Mass of desired product / Total mass of all reactants) x 100 Atom Economy = (117.15 g/mol / (89.09 g/mol + 46.07 g/mol )) x 100 ≈ 86.7%

This calculation demonstrates that, even under ideal conditions with 100% yield, approximately 13.3% of the reactant mass is converted into the water byproduct, highlighting an intrinsic inefficiency. Minimizing waste requires exploring alternative reaction pathways, such as addition reactions, that could theoretically incorporate all reactant atoms into the final product nih.gov.

Sustainable Reagent Selection

The choice of reagents is a critical factor in the sustainability of a synthetic process. The traditional synthesis of Ethyl 2-aminopropanoate hydrochloride offers a mixed profile in this regard.

Ethanol : As a reactant and solvent, ethanol can be produced from renewable biomass sources (bio-ethanol), making it a potentially sustainable and green solvent.

A greener alternative lies in chemoenzymatic synthesis. Research has shown that enzymes, such as papain, can catalyze the formation of peptide bonds and potentially the synthesis of alanine (B10760859) derivatives under mild, aqueous conditions smolecule.com. This approach offers several advantages:

Biodegradable Catalysts : Enzymes are biodegradable and operate under environmentally benign conditions (neutral pH, room temperature).

High Selectivity : Enzymatic reactions can be highly stereoselective, which is crucial when producing specific enantiomers of chiral molecules like L-alanine ethyl ester hydrochloride smolecule.com.

Reduced Waste : These methods can reduce the need for hazardous acid catalysts and organic solvents.

Industrial Scale-Up and Process Economics

Transitioning the synthesis of Ethyl 2-aminopropanoate hydrochloride from the laboratory to an industrial scale introduces a new set of challenges and economic considerations. Efficient, safe, and cost-effective large-scale production is paramount.

Challenges and Opportunities in Large-Scale Production

Scaling up the synthesis of Ethyl 2-aminopropanoate hydrochloride involves several logistical and technical hurdles.

Challenges:

Material Handling : The hydrochloride salt of alanine esters can be hygroscopic, meaning it absorbs moisture from the air. This requires controlled atmospheric conditions during production and storage to prevent degradation and ensure product quality orgsyn.org.

Corrosion : The use of HCl or thionyl chloride necessitates reactors and equipment made from corrosion-resistant materials, increasing capital costs.

Thermal Management : Esterification is a reversible reaction, and heat management is critical to drive the reaction towards the product and to safely handle exothermic processes.

Waste Management : The disposal or treatment of acidic waste streams on an industrial scale is a significant environmental and cost factor.

Purification : Isolating the final product with high purity requires energy-intensive distillation and crystallization steps to remove excess solvent, unreacted starting materials, and byproducts scielo.brchemicalbook.com.

Opportunities:

Continuous Manufacturing : Shifting from traditional batch processing to continuous flow chemistry could offer improved safety, better process control, and higher throughput.

Catalyst Recycling : Developing methods to recover and reuse the acid catalyst or implementing solid acid catalysts could significantly reduce waste and material costs. A patent for the related L-alanine isopropyl ester hydrochloride highlights process improvements by reducing solvent and reagent use, which is applicable for industrial production google.com.

Process Simplification : Innovations that reduce the number of steps, such as in-situ catalyst generation or simplified work-up procedures, can lead to substantial cost savings and reduced environmental impact google.com.

Cost-Benefit Analysis of Different Synthetic Routes

The economic viability of producing Ethyl 2-aminopropanoate hydrochloride is directly tied to the chosen synthetic route. A qualitative comparison of the primary methods reveals distinct trade-offs.

Synthetic RouteReagents & CatalystsAdvantagesDisadvantages
Fischer-Speier (HCl gas) L-alanine, Ethanol, HCl gasLow-cost, readily available reagents. chemicalbook.comCorrosive and hazardous gas, moderate atom economy, requires specialized equipment for gas handling.
Thionyl Chloride Method L-alanine, Ethanol, SOCl₂Highly efficient, often high-yielding. Thionyl chloride is toxic and corrosive, generates SO₂ and HCl as byproducts, increasing waste load.
Chemoenzymatic Synthesis L-alanine, Ethanol, Enzyme (e.g., Papain)Mild reaction conditions, high selectivity, biodegradable catalyst, environmentally friendly. smolecule.comEnzymes can be expensive and may have lower reaction rates, requiring longer processing times; potential for microbial contamination.

This analysis indicates that while traditional methods are often favored due to low raw material costs, they carry significant environmental and safety burdens. In contrast, enzymatic methods, though potentially more expensive upfront, offer a greener and more sustainable long-term solution, which may become more economically competitive as green chemistry regulations and technologies advance.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and their spatial relationships, making it indispensable for the structural characterization of organic compounds like Ethyl 2-aminopropanoate hydrochloride.

Proton NMR (¹H NMR) for Structural Conformation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a key technique for determining the structure of organic molecules by identifying the different types of hydrogen atoms present. The spectrum provides information on the chemical environment of each proton, the number of protons of each type, and their proximity to other protons.

In the ¹H NMR spectrum of Ethyl 2-aminopropanoate hydrochloride, distinct signals corresponding to the different proton environments in the molecule are observed. The spectrum is typically recorded in a deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, commonly tetramethylsilane (B1202638) (TMS).

A representative ¹H NMR data for the L-enantiomer, L-Alanine ethyl ester hydrochloride, in D₂O shows the following signals. chemicalbook.com The data for the racemic mixture, Ethyl 2-aminopropanoate hydrochloride, is expected to be identical.

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Integration
Ethyl-CH₃1.11Triplet (t)7.13H
Alanine-CH₃1.37Doublet (d)7.43H
Alanine-CH4.03Quartet (q)7.21H
Ethyl-CH₂4.09Quartet (q)7.22H
Amino-NH₃⁺~8.3 (predicted in non-exchanging solvent)Broad Singlet (br s)-3H

Note: In D₂O, the acidic protons of the ammonium (B1175870) group (NH₃⁺) can exchange with deuterium, often leading to the disappearance of their signal from the spectrum or appearing as a broad peak. The chemical shift provided for the amino group is a prediction for a non-exchanging solvent like DMSO-d₆.

The triplet for the ethyl-CH₃ protons is due to coupling with the adjacent ethyl-CH₂ protons (n+1 rule, 2+1=3). The doublet for the alanine-CH₃ protons arises from coupling with the single alanine-CH proton (1+1=2). The quartet for the alanine-CH proton is due to coupling with the three alanine-CH₃ protons (3+1=4). Similarly, the quartet for the ethyl-CH₂ protons is a result of coupling with the three ethyl-CH₃ protons (3+1=4). The integration of each signal corresponds to the number of protons it represents.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum, allowing for the determination of the number of different types of carbon atoms present.

For Ethyl 2-aminopropanoate hydrochloride, the ¹³C NMR spectrum will show five distinct signals, corresponding to the five carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Based on data for L-Alanine ethyl ester hydrochloride, the following ¹³C NMR chemical shifts are observed in D₂O. chemicalbook.com

Carbon Assignment Chemical Shift (δ) in ppm
Ethyl-CH₃13.98
Alanine-CH₃15.90
Alanine-CH49.65
Ethyl-CH₂64.29
Carbonyl (C=O)171.57

The downfield chemical shift of the carbonyl carbon is characteristic of ester functionalities. The chemical shifts of the other carbon atoms are consistent with their positions within the molecule.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For Ethyl 2-aminopropanoate hydrochloride, a COSY spectrum would show cross-peaks between:

The alanine-CH proton and the alanine-CH₃ protons.

The ethyl-CH₂ protons and the ethyl-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). For Ethyl 2-aminopropanoate hydrochloride, an HSQC or HMQC spectrum would confirm the following connections:

The alanine-CH proton signal would correlate with the alanine-CH carbon signal.

The alanine-CH₃ proton signals would correlate with the alanine-CH₃ carbon signal.

The ethyl-CH₂ proton signals would correlate with the ethyl-CH₂ carbon signal.

The ethyl-CH₃ proton signals would correlate with the ethyl-CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. In the HMBC spectrum of Ethyl 2-aminopropanoate hydrochloride, key correlations would include:

The alanine-CH₃ protons showing a correlation to the carbonyl carbon.

The ethyl-CH₂ protons showing a correlation to the carbonyl carbon.

The alanine-CH proton showing a correlation to the carbonyl carbon.

These 2D NMR techniques, used in conjunction, provide a comprehensive and unambiguous structural elucidation of Ethyl 2-aminopropanoate hydrochloride.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like Ethyl 2-aminopropanoate hydrochloride. In positive ion mode ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion.

For Ethyl 2-aminopropanoate hydrochloride, the free base (Ethyl 2-aminopropanoate) has a molecular weight of 117.15 g/mol . In the ESI-MS spectrum, the most prominent peak would correspond to the protonated molecule, [C₅H₁₁NO₂ + H]⁺.

Ion Calculated Mass-to-Charge Ratio (m/z)
[M+H]⁺118.0863

The observation of this ion confirms the molecular weight of the free base of the compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the molecular formula of a compound.

For the protonated molecule of Ethyl 2-aminopropanoate, the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Molecular Formula Calculated Exact Mass of [M+H]⁺
C₅H₁₂NO₂⁺118.0863

An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million provides strong evidence for the correct molecular formula of Ethyl 2-aminopropanoate hydrochloride.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. In a typical MS/MS experiment for Ethyl 2-aminopropanoate hydrochloride, the molecule would first be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecular ion [M+H]⁺. nih.gov This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of the Ethyl 2-aminopropanoate cation is predictable based on its structure, which features an ester and an ammonium group. The analysis of its isomer, Ethyl 3-aminopropanoate hydrochloride, shows characteristic fragments that can be used to infer the fragmentation pattern. chemicalbook.com Key fragmentation pathways would include the neutral loss of ethanol (B145695) (C₂H₅OH) from the ester, the loss of the ethoxy radical (•OC₂H₅), and cleavage of the bond between the carbonyl carbon and the chiral carbon. The resulting fragment ions are detected, providing a "fingerprint" that confirms the molecule's identity and structure.

Table 1: Predicted MS/MS Fragmentation of Ethyl 2-aminopropanoate Cation This table is based on general fragmentation principles and data from isomeric compounds.

Precursor Ion (m/z)Fragment IonProposed Structure of FragmentNeutral Loss
118.09101.06[C₃H₅NO₂]⁺NH₃
118.0989.06[C₄H₉O]⁺CNH
118.0972.08[C₃H₆N]⁺C₂H₂O₂
118.0944.05[C₂H₆N]⁺C₃H₃O₂

Data derived from the principles of mass spectrometry fragmentation.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. chemrxiv.org The resulting spectrum displays absorption bands that are characteristic of the functional groups present. For Ethyl 2-aminopropanoate hydrochloride, the key functional groups are the ammonium ion (-NH₃⁺), the ester group (C=O, C-O), and alkyl groups (C-H). libretexts.org

The presence of the primary ammonium group, resulting from the protonation of the amino group by HCl, gives rise to strong, broad absorption bands in the region of 3100-2800 cm⁻¹ due to N-H stretching vibrations. Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are also expected around 1600 cm⁻¹ and 1500 cm⁻¹, respectively. The ester functional group is readily identified by a very strong and sharp absorption band for the carbonyl (C=O) stretch, typically appearing around 1740-1750 cm⁻¹. scielo.br Additionally, the C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for Ethyl 2-aminopropanoate hydrochloride

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Ammonium (-NH₃⁺)N-H Stretch3100 - 2800Strong, Broad
Ammonium (-NH₃⁺)N-H Bend (Asymmetric)~1600Medium
Ammonium (-NH₃⁺)N-H Bend (Symmetric)~1500Medium
Ester (C=O)C=O Stretch1750 - 1735Strong, Sharp
Ester (C-O)C-O Stretch1300 - 1000Strong
Alkyl (C-H)C-H Stretch3000 - 2850Medium

Data derived from standard IR spectroscopy correlation tables. libretexts.orgscielo.br

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering laser light off a molecule and analyzing the energy shifts in the scattered light, which correspond to the molecule's vibrational modes. While IR spectroscopy is most sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. nih.gov

For Ethyl 2-aminopropanoate hydrochloride, Raman spectroscopy would be useful for observing the C-C backbone stretching and other symmetric vibrations that may be weak in the IR spectrum. Spectra for the parent compound, L-alanine, and related ester hydrochlorides are available and serve as a reference. nih.govchemicalbook.com The combination of both IR and Raman spectra provides a more complete picture of the molecule's vibrational characteristics, aiding in its unambiguous identification.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. spectroscopyonline.com As Ethyl 2-aminopropanoate hydrochloride is a crystalline solid, XRD techniques are essential for its solid-state characterization. chemicalbook.com

Single-Crystal X-ray Diffraction for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed structural information, including precise bond lengths, bond angles, and the absolute configuration of chiral centers. usp.org An SC-XRD analysis of Ethyl 2-aminopropanoate hydrochloride would unequivocally determine the three-dimensional structure of the molecule.

This analysis would reveal the conformation of the ethyl ester chain and the exact geometry of the ammonium group. Crucially, it would map the intricate network of intermolecular interactions, particularly the hydrogen bonds between the ammonium (N-H) donor groups and the chloride (Cl⁻) acceptor ions, which dictate how the ions are packed together in the crystal lattice. nih.gov Although obtaining a single crystal suitable for this analysis can be challenging, the resulting data provides an unambiguous structural proof. units.it

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. units.it It is widely used for the routine identification and quality control of crystalline pharmaceutical substances. spectroscopyonline.com The PXRD pattern is a unique "fingerprint" for a specific crystalline phase or polymorph. usp.org

The PXRD pattern of Ethyl 2-aminopropanoate hydrochloride would consist of a series of diffraction peaks at characteristic angles (2θ). The position and relative intensity of these peaks are determined by the dimensions of the unit cell and the arrangement of atoms within it. This technique is invaluable for identifying the compound, assessing its crystalline purity, and detecting the presence of different polymorphic forms, which can have different physical properties. units.it

Table 3: Example Data Format for a Powder X-ray Diffraction Pattern This table illustrates the typical format of PXRD data and does not represent actual measured data for this specific compound.

2θ (degrees)d-spacing (Å)Relative Intensity (%)
10.58.4245
15.25.82100
20.14.4180
21.14.2165
25.83.4590

Data format based on standard PXRD reporting. researchgate.net

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating ethyl 2-aminopropanoate hydrochloride from starting materials, byproducts, and for resolving its enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of ethyl 2-aminopropanoate hydrochloride. chemicalbook.combldpharm.com Reversed-phase HPLC, often employing a C18 column, can effectively separate the compound from non-polar impurities. pensoft.net A typical mobile phase might consist of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, allowing for the elution and quantification of the target compound. pensoft.netresearchgate.net

For the separation of its enantiomers (D- and L-alanine ethyl ester), Chiral HPLC is the method of choice. yakhak.orgcsfarmacie.cz This is often achieved using chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other. scas.co.jpnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for resolving amino acid ester enantiomers. yakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal separation. yakhak.orgscas.co.jp Detection is commonly performed using a UV detector. yakhak.org

Table 1: Exemplary Chiral HPLC Parameters for Amino Acid Ester Separation

ParameterConditionReference
Chiral Stationary Phase (CSP)Polysaccharide-based (e.g., Amylose or Cellulose derivatives) yakhak.org
Mobile PhaseHexane/2-Propanol mixture yakhak.orgscas.co.jp
DetectionUV Spectrophotometry yakhak.org
Flow Rate1.0 mL/min yakhak.org

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of ethyl 2-aminopropanoate hydrochloride, but it requires a preliminary derivatization step. sigmaaldrich.com This is because the amino and carboxyl groups are too polar and not sufficiently volatile for direct GC analysis. sigmaaldrich.comyoutube.com Derivatization converts these polar functional groups into less polar, more volatile derivatives. youtube.comlibretexts.org

Common derivatization techniques include silylation, acylation, and alkylation. libretexts.org For amino acid esters, derivatization with reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or ethyl chloroformate (ECF) is frequently employed. mdpi.comnih.govnih.gov The resulting derivatives are then separated on a GC column and detected by a mass spectrometer, which provides both quantitative data and structural information based on the fragmentation patterns. sigmaaldrich.comnih.gov

Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids

Derivatization MethodReagentTarget Functional GroupReference
SilylationN-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)-OH, -NH2, -SH sigmaaldrich.comnih.gov
AcylationPentafluoropropionic anhydride (B1165640)-OH, -NH2 nih.gov
Alkylation (Esterification)Ethyl Chloroformate (ECF)-COOH mdpi.comnih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of the esterification reaction that produces ethyl 2-aminopropanoate. crsubscription.comiitg.ac.innih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (e.g., a mixture of n-butanol, acetic acid, and water), the disappearance of the starting amino acid and the appearance of the ester product can be visualized. reachdevices.comresearchgate.netchromforum.org

The components are visualized using a staining agent, most commonly ninhydrin, which reacts with the primary amine of the amino acid and its ester to produce a characteristic colored spot, typically purple or yellow. iitg.ac.inresearchgate.netyoutube.com The relative positions of the spots, quantified by their retardation factor (Rf) values, allow for the qualitative assessment of the reaction's completion. crsubscription.comreachdevices.com

Thermal Analysis (e.g., DSC, TGA) for Phase Transitions and Stability

Thermal analysis techniques provide valuable information about the physical and chemical properties of ethyl 2-aminopropanoate hydrochloride as a function of temperature. psu.edu

Differential Scanning Calorimetry (DSC) is used to determine phase transitions, such as melting point and glass transition temperature, as well as to study the thermal stability of the compound. iaea.orglibretexts.org For amino acid hydrochlorides, DSC can reveal changes in the crystal structure and the energy associated with these transitions. iaea.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. libretexts.org This is particularly useful for assessing the thermal stability and decomposition profile of ethyl 2-aminopropanoate hydrochloride. The TGA curve indicates the temperatures at which mass loss occurs, which can correspond to the loss of volatile components or decomposition of the compound. iaea.orgresearchgate.net

Table 3: Hypothetical Thermal Analysis Data for Ethyl 2-aminopropanoate hydrochloride

Analytical TechniqueParameterObserved Event
DSCMelting Point (Tm)Endothermic peak corresponding to melting
TGADecomposition Temperature (Td)Onset of significant mass loss

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements present in a sample of ethyl 2-aminopropanoate hydrochloride. The experimentally determined percentages of these elements are then compared with the theoretical values calculated from the compound's empirical formula (C₅H₁₂ClNO₂). alfa-chemistry.com This comparison serves as a crucial validation of the compound's elemental composition and purity.

Table 4: Elemental Composition of Ethyl 2-aminopropanoate hydrochloride

ElementSymbolAtomic Mass (g/mol)Number of AtomsTheoretical Mass %
CarbonC12.01539.10%
HydrogenH1.01127.87%
ChlorineCl35.45123.08%
NitrogenN14.0119.12%
OxygenO16.00220.83%

Mechanistic Investigations of Reactions Involving Ethyl 2 Aminopropanoate Hydrochloride

Nucleophilic Reactivity of the Amine Group

The primary amine group in ethyl 2-aminopropanoate is a potent nucleophile, readily participating in a variety of bond-forming reactions. The protonated form, present in the hydrochloride salt, requires neutralization or reaction under conditions that favor the free amine for these reactions to proceed.

The reaction of ethyl 2-aminopropanoate with aldehydes and ketones leads to the formation of Schiff bases, or imines. This condensation reaction is a cornerstone of carbon-nitrogen bond formation.

The mechanism of Schiff base formation involves two key stages wjpsonline.comresearchgate.neteijppr.com:

Nucleophilic Addition: The nitrogen atom of the deprotonated amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal researchgate.neteijppr.com.

Dehydration: The carbinolamine is typically unstable and undergoes elimination of a water molecule to form the stable imine wjpsonline.comresearchgate.net.

This process is generally catalyzed by acid. However, the acid concentration must be carefully controlled, as excessive acidity can protonate the amine, rendering it non-nucleophilic and inhibiting the initial addition step wjpsonline.com. The dehydration of the carbinolamine is often the rate-determining step wjpsonline.comeijppr.com. In some instances, the Schiff base may not be isolated due to potential decomposition and is used in situ for subsequent reactions, such as reduction to a stable secondary amine ubbcluj.ro. The reversibility of the C=N bond formation allows for the hydrolysis of the Schiff base back to the parent amine and carbonyl compound under aqueous conditions scirp.org.

A theoretical study on the formation of a Schiff base between para-substituted anilines and thiophene-2-carbaldehyde (B41791) suggests the involvement of a water molecule to facilitate proton transfer during the formation of the carbinolamine intermediate through a six-membered ring transition state eijppr.com.

Table 1: General Steps in Schiff Base Formation

StepDescriptionIntermediate/Product
1 Nucleophilic attack of the amine on the carbonyl carbon.Carbinolamine
2 Proton transfer from nitrogen to oxygen.Zwitterionic intermediate
3 Protonation of the hydroxyl group (acid-catalyzed).Protonated carbinolamine
4 Elimination of water.Iminium ion
5 Deprotonation.Schiff base (Imine)

The amine group of ethyl 2-aminopropanoate readily undergoes acylation and sulfonylation to form amides and sulfonamides, respectively. These reactions are fundamental in peptide synthesis and the introduction of various functional groups.

Acylation: The formation of an amide bond, a key linkage in peptides, is a primary example of acylation. The reaction involves the nucleophilic attack of the amine group on a carboxylic acid derivative, such as an acyl chloride or an activated ester. For instance, N-carbobenzyloxy-L-alanyl-N-indanylglycine ethyl ester can be prepared by reacting indanylglycine ethyl ester with N-carbobenzyloxy-L-alanine using a coupling agent like 1-isobutyloxycarbonyl-2-isobutyloxy-1,2-dihydroquinoline (IIDQ) google.com. In this process, the coupling agent activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Another example is the synthesis of N-ethoxyoxalyl-alanine ethyl ester, a vitamin B6 intermediate, which can be prepared by reacting α-alanine with diethyl oxalate (B1200264) google.com.

Sulfonylation: The synthesis of sulfonamides involves the reaction of the amine group with a sulfonyl halide, typically in the presence of a base. The amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide researchgate.net. The mechanism is analogous to acylation, with the sulfonyl group acting as the acyl equivalent. This can be viewed as a nucleophilic substitution at the sulfur atom youtube.comyoutube.com.

Table 2: Comparison of Acylation and Sulfonylation of the Amine Group

ReactionReagentProductKey Mechanistic Feature
Acylation Acyl chloride, anhydride (B1165640), or activated carboxylic acidAmideNucleophilic attack on the carbonyl carbon
Sulfonylation Sulfonyl chlorideSulfonamideNucleophilic attack on the sulfonyl sulfur

The amine group of ethyl 2-aminopropanoate can be alkylated to form secondary and tertiary amines. This is typically achieved through nucleophilic substitution reactions with alkyl halides or other alkylating agents. The reaction proceeds via an SN2 mechanism where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent, displacing a leaving group.

The direct alkylation of ketones can be achieved using lithium diisopropylamide (LDA) to form an enolate, which then acts as a nucleophile youtube.com. While not a direct alkylation of the amine, this highlights a common strategy for C-C bond formation that is conceptually related to the nucleophilicity of deprotonated species.

It is important to consider that the reaction conditions for N-alkylation, particularly the use of strong bases, could potentially lead to side reactions involving the ester group, such as hydrolysis or transesterification.

Reactivity of the Ester Group

The ester group of ethyl 2-aminopropanoate is an electrophilic center susceptible to attack by nucleophiles. The primary reactions involving this group are hydrolysis and transesterification.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol wikipedia.orglibretexts.org. This reaction can be catalyzed by either acids or bases wikipedia.orgmasterorganicchemistry.com.

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon wikipedia.orglibretexts.org. A molecule of another alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alcohol (ethanol in this case) yield the new ester libretexts.orgmasterorganicchemistry.comyoutube.com. The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion wikipedia.orglibretexts.org.

Base-Catalyzed Transesterification: In the presence of a base, the alcohol reactant is deprotonated to form a more potent nucleophile, the alkoxide ion wikipedia.orgyoutube.com. The alkoxide attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. The elimination of the original alkoxide (ethoxide) results in the formation of the new ester masterorganicchemistry.comyoutube.comresearchgate.net.

Table 3: Mechanistic Steps in Transesterification

CatalystStep 1Step 2Step 3Step 4
Acid Protonation of carbonyl oxygenNucleophilic attack by alcoholProton transferElimination of original alcohol & deprotonation
Base Formation of alkoxideNucleophilic attack by alkoxideElimination of original alkoxide-

Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol chemistrysteps.com. This reaction can also be catalyzed by acid or base.

Acid-Catalyzed Hydrolysis: This reaction is essentially the reverse of Fischer-Speier esterification chemistrysteps.comchemguide.co.uklibretexts.org. The mechanism involves the protonation of the carbonyl oxygen by a hydronium ion, followed by the nucleophilic attack of a water molecule on the carbonyl carbon chemguide.co.uklibretexts.orgyoutube.com. This leads to a tetrahedral intermediate. Proton transfers and the subsequent elimination of an ethanol (B145695) molecule regenerate the carboxylic acid (alanine) and the acid catalyst chemguide.co.uklibretexts.orgyoutube.com. The reaction is reversible, and an equilibrium is established libretexts.org.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate chemistrysteps.comyoutube.com. The elimination of the ethoxide ion yields the carboxylic acid. In a basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. This final deprotonation step is essentially irreversible and drives the reaction to completion chemistrysteps.comyoutube.com.

A study on the gas-phase elimination of several amino acid ester hydrochlorides, including DL-alanine ethyl ester hydrochloride, found that the reactions are homogeneous, unimolecular, and follow a first-order rate law at temperatures between 339-451°C researchgate.net. The elimination leads to the corresponding α-amino acid and ethylene (B1197577) researchgate.net. The Arrhenius equation for the rate coefficient of DL-alanine ethyl ester hydrochloride was determined to be: log k₁ (sec⁻¹) = (12.49 ± 0.46) - (200.2 ± 5.9) kJ mol⁻¹ / (2.303 RT) researchgate.net.

Table 4: Comparison of Acid- and Base-Catalyzed Hydrolysis

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Catalyst Acid (e.g., HCl, H₂SO₄)Base (e.g., NaOH, KOH)
Nucleophile WaterHydroxide ion (OH⁻)
Reversibility ReversibleIrreversible
Products Carboxylic acid + AlcoholCarboxylate salt + Alcohol

Reduction to Alcohols

The reduction of α-amino acid esters, such as Ethyl 2-aminopropanoate hydrochloride, to their corresponding β-amino alcohols is a fundamental transformation in organic synthesis. The resulting amino alcohols, like alaninol (2-aminopropan-1-ol), are valuable chiral synthons for pharmaceuticals and other complex molecules. The most common reagents for this reduction are powerful hydride donors like lithium aluminum hydride (LAH) and borane (B79455) complexes.

The reduction using lithium aluminum hydride is typically rapid and efficient. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide leaving group to yield an aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to form an aluminum alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to yield the desired amino alcohol, 2-aminopropan-1-ol. This procedure is generally preferred when functional group compatibility is not an issue. orgsyn.org

Alternatively, borane-methyl sulfide (B99878) (BMS, BH₃·SMe₂) offers a milder option for the reduction. The reaction proceeds by coordination of the borane to the carbonyl oxygen, which activates the ester for hydride delivery. The reaction can be enhanced by the addition of trimethyl borate (B1201080) or by distilling off the methyl sulfide byproduct during the reaction to drive the equilibrium forward. orgsyn.org Following the reduction, the resulting borate ester is hydrolyzed, typically under basic conditions (e.g., refluxing with aqueous sodium hydroxide), to release the final amino alcohol product. orgsyn.orggoogle.com

Table 1: Comparison of Reducing Agents for Ethyl 2-aminopropanoate Hydrochloride

Reagent Typical Conditions Advantages Disadvantages
Lithium Aluminum Hydride (LAH) Anhydrous THF, often at reflux Fast, high-yielding, general applicability orgsyn.org Highly reactive, pyrophoric, reduces many other functional groups

Chiral Center Reactivity and Stereochemical Retention/Inversion

The α-carbon of Ethyl 2-aminopropanoate hydrochloride is a chiral center, and its stereochemical fate during a reaction is of paramount importance in asymmetric synthesis. Reactions can proceed with either retention or inversion of configuration, or result in racemization, the formation of an equal mixture of both enantiomers. acs.orgucsb.edu

A key factor influencing stereochemical integrity is the acidity of the α-proton. Under basic conditions, this proton can be abstracted to form a planar carbanion or enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, leading to racemization. acs.org Similarly, harsh reaction conditions, such as strong acid hydrolysis, can also promote racemization. rsc.org

In modern synthetic chemistry, the stereochemical course of a reaction can often be controlled by the choice of catalysts and additives. For example, in the Suzuki-Miyaura coupling of related α-amino boronic esters, the use of different acidic additives in conjunction with a palladium catalyst can completely switch the reaction's stereochemical outcome from inversion to retention. acs.org Phenol as an additive promotes an invertive pathway, while a zirconium-based additive leads to retention. acs.org While not directly involving Ethyl 2-aminopropanoate hydrochloride, these findings highlight the sophisticated strategies available to control the reactivity of the chiral center in amino acid derivatives. acs.org

Similarly, biocatalytic approaches using enzymes like imine reductases (IREDs) can exhibit remarkable stereocontrol, but the resulting stereochemistry (R or S) can sometimes be inverted depending on the specific enzyme and the structure of the substrates. nih.gov

Reaction Mechanisms in Complex Organic Transformations

Ethyl 2-aminopropanoate hydrochloride and its derivatives are key components in a variety of complex organic transformations that build molecular complexity in a controlled manner.

Intramolecular Cyclization Pathways

Derivatives of Ethyl 2-aminopropanoate are often employed in intramolecular cyclization reactions to construct heterocyclic ring systems, which are common motifs in natural products and pharmaceuticals. The reaction mechanism is dictated by the specific functionalities incorporated into the molecule.

One example is the palladium-catalyzed aza-Wacker-type cyclization. In this type of reaction, a substrate containing both an amine derivative and an alkene can undergo an intramolecular attack of the nitrogen onto a palladium-activated double bond. nih.gov This amidopalladation step forms a new carbon-nitrogen bond and a palladium-carbon bond. The cycle is typically concluded by a β-hydride elimination step, regenerating the palladium catalyst and yielding the cyclized product. nih.gov

Another pathway involves the intramolecular Diels-Alder reaction. For instance, amides derived from α,β-alkenyl carboxylates can be designed to undergo cyclization. The reaction may proceed through the formation of an allenic intermediate, which then undergoes an intramolecular [4+2] cycloaddition, followed by subsequent proton transfer and aromatization steps to yield complex polycyclic structures like benz[f]isoindolines. rsc.org The specific conditions, such as the base and solvent used, can significantly influence the reaction pathway and product distribution. rsc.org

Table 2: Examples of Intramolecular Cyclization Pathways

Reaction Type Key Mechanistic Steps Resulting Structure Ref.
Aza-Wacker Cyclization Amidopalladation, β-Hydride Elimination Aza-bicycles nih.gov
Diels-Alder Cyclization Allene formation, Intramolecular [4+2] cycloaddition, Dehydrogenation Benz[f]isoindolines rsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are highly valued for their efficiency and atom economy. researchgate.net Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly prominent and frequently utilize amino acid derivatives. nih.govnih.gov

In the Ugi four-component reaction (Ugi-4CR) , an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide react to form a bis-amide. nih.govmdpi.com If Ethyl 2-aminopropanoate hydrochloride is used, it would first be neutralized to provide the free amine component. The mechanism begins with the formation of an imine from the amine and the aldehyde. The isocyanide then adds to the iminium ion in a key nucleophilic attack step, forming a nitrilium intermediate. This highly reactive species is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final α-acylamino amide product. nih.govmdpi.com

The Passerini three-component reaction (Passerini-3CR) involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. researchgate.net The mechanism is thought to involve the activation of the carbonyl group by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. nih.govresearchgate.net

These reactions are exceptionally powerful for rapidly generating libraries of complex, peptide-like molecules from simple building blocks. researchgate.net

Catalytic Transformations (e.g., Ruthenium-catalyzed azide (B81097) alkyne cycloaddition)

Catalytic transformations offer efficient and selective methods for functionalizing molecules like Ethyl 2-aminopropanoate hydrochloride. A prime example is the Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC). This reaction complements the more common copper-catalyzed "click" reaction (CuAAC) by providing the opposite regioisomer. organic-chemistry.orgchalmers.seacs.org

While CuAAC yields 1,4-disubstituted 1,2,3-triazoles, the RuAAC, employing catalysts like [Cp*RuCl] complexes, selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.govnih.gov The mechanism is distinct from the copper-catalyzed pathway. It is proposed to begin with the oxidative coupling of the ruthenium catalyst with the alkyne and the azide. organic-chemistry.orgnih.gov This forms a six-membered ruthenacycle intermediate. The key bond-forming event involves the connection between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide. The cycle is completed by a rate-determining reductive elimination step, which releases the 1,5-disubstituted triazole product and regenerates the active ruthenium catalyst. nih.gov

This transformation would allow a derivative of Ethyl 2-aminopropanoate, for example, one where the amino group is converted to an azide, to be selectively coupled with terminal or even internal alkynes, providing a powerful tool for bioconjugation and materials science. organic-chemistry.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Molecular Formula
Ethyl 2-aminopropanoate hydrochloride C₅H₁₂ClNO₂
Alaninol (2-aminopropan-1-ol) C₃H₉NO
Lithium aluminum hydride AlH₄Li
Borane-methyl sulfide C₂H₉BS
Trimethyl borate C₃H₉BO₃
Sodium hydroxide NaOH
Phenol C₆H₆O
Zirconium(IV) isopropoxide C₁₂H₂₈O₄Zr
Palladium(II) chloride PdCl₂
Benz[f]isoindoline C₁₂H₉N
Isocyanide CN-R
1,2,3-Triazole C₂H₃N₃
[Cp*RuCl] complexes Varies
L-valine C₅H₁₁NO₂
Proline C₅H₉NO₂
Propylene oxide C₃H₆O
Threonine C₄H₉NO₃
Isoleucine C₆H₁₃NO₂

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, electronic properties, and reactivity of molecules. materialsciencejournal.orgresearchgate.net For Ethyl 2-aminopropanoate hydrochloride, DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), could determine key structural parameters like bond lengths and angles in the gaseous phase or in solution. materialsciencejournal.org These calculations help in understanding the molecule's stability and the distribution of electron density, which are fundamental to its chemical behavior. The method can also be used to evaluate thermodynamic descriptors that shed light on reaction mechanisms and kinetics. mdpi.com

Table 1: Predicted Structural Parameters of Ethyl 2-aminopropanoate Hydrochloride (Hypothetical DFT Data) This table presents hypothetical data for illustrative purposes, as specific published DFT results for this compound are not readily available.

ParameterBondPredicted Value (Å)
Bond LengthC=O1.21
C-O (ester)1.35
O-C (ethyl)1.45
C-N1.48
Cα-C (carbonyl)1.52
Parameter Angle **Predicted Value (°) **
Bond AngleO=C-O124.5
C-N-H109.5
Cα-C-O110.0

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.govaimspress.com A smaller energy gap implies that less energy is required to excite an electron, suggesting higher reactivity. nih.govresearchgate.net From the HOMO and LUMO energy values, various global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactive nature.

Table 2: Hypothetical Reactivity Descriptors for Ethyl 2-aminopropanoate Hydrochloride This table contains illustrative data based on typical values for similar small organic molecules.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--9.85
LUMO EnergyELUMO-0.75
Energy GapΔEELUMO - EHOMO10.60
Ionization PotentialIP-EHOMO9.85
Electron AffinityEA-ELUMO-0.75
Electronegativityχ-(EHOMO+ELUMO)/24.55
Chemical Hardnessη(ELUMO-EHOMO)/25.30
Electrophilicity Indexωχ²/2η1.95

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) spectrum of a molecule. researchgate.net By correlating the calculated frequencies with experimental spectroscopic data, a detailed assignment of the vibrational modes to specific functional groups and bond movements (e.g., stretching, bending) can be achieved. materialsciencejournal.org This correlation is invaluable for confirming the molecular structure and understanding the intramolecular forces within Ethyl 2-aminopropanoate hydrochloride. The calculations can identify characteristic peaks, such as the C=O stretch of the ester group, the N-H stretches of the ammonium (B1175870) group, and various C-H and C-N vibrations.

Table 3: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (Hypothetical) This table presents a hypothetical correlation for Ethyl 2-aminopropanoate hydrochloride.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Expected Experimental Range (cm⁻¹)
N-H Stretch-NH₃⁺30503100-3000
C-H Stretch (aliphatic)-CH, -CH₂, -CH₃29803000-2850
C=O StretchEster17351750-1730
N-H Bend-NH₃⁺16101630-1600
C-O StretchEster11901250-1150

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By simulating the interactions within the molecule and with its surrounding environment (like a solvent), MD can provide detailed insights into conformational flexibility and preferences. nih.gov For Ethyl 2-aminopropanoate hydrochloride, MD simulations in an explicit water model could reveal the stable conformations of the molecule in solution, the dynamics of its functional groups, and the nature of its interactions with water molecules. nih.gov Analysis of the simulation trajectory can yield information on properties like the radius of gyration and root-mean-square deviation (RMSD) to assess conformational stability. researchgate.net

Docking Studies and Ligand-Receptor Interactions (if applicable to derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov While specific docking studies on derivatives of Ethyl 2-aminopropanoate hydrochloride are not prominent in the literature, this compound serves as a building block for more complex molecules. Derivatives could be designed and then studied via docking to predict their potential as inhibitors or modulators of enzymes or receptors. mdpi.comresearchgate.net Such studies provide scores for binding energy and visualize key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

QSAR Studies for Structure-Activity Relationship Prediction (if applicable to derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying physicochemical properties or structural features (descriptors) that correlate with activity, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. This methodology is a cornerstone of medicinal chemistry for optimizing lead compounds. For derivatives of Ethyl 2-aminopropanoate hydrochloride, a QSAR study would involve synthesizing a library of related compounds, measuring their biological activity, calculating various molecular descriptors, and then building a mathematical model to guide the design of more potent analogues.

Applications in Advanced Organic Synthesis

Building Block in Peptide Synthesis

The compound is a fundamental component in the construction of peptides, where the precise sequence of amino acids is critical for biological function. smolecule.com The ethyl ester group effectively protects the carboxylic acid functionality of the alanine (B10760859) residue, while the hydrochloride salt protects the amino group. This dual protection allows it to be used as a stable, reactive unit in the step-by-step assembly of peptide chains.

Table 1: Role in Peptide Synthesis Methodologies
Synthesis MethodKey Role of Ethyl 2-aminopropanoate hydrochloridePrimary Advantage
Solid-Phase Peptide Synthesis (SPPS)Used as a building block for sequential addition to a growing peptide chain anchored on a solid resin support. peptide.comFacilitates purification by allowing excess reagents and by-products to be washed away from the resin-bound peptide. peptide.comlsu.edu
Solution-Phase Peptide SynthesisServes as a protected amino acid unit for coupling reactions that occur in a homogenous liquid phase. nih.govAllows for easier scale-up and purification of intermediates without the constraints of a solid support. nih.govnih.gov

In Solid-Phase Peptide Synthesis (SPPS), the process begins by anchoring the C-terminal amino acid of the target peptide to an insoluble polymer resin. peptide.com The synthesis then proceeds by sequentially adding protected amino acids. Ethyl 2-aminopropanoate hydrochloride can be used as one of these building blocks. The general cycle involves the deprotection of the amine on the resin-bound amino acid, followed by a coupling reaction with the next protected amino acid in the sequence. youtube.com The use of reagents in large excess helps drive the coupling reactions to completion. peptide.com The stability of the ethyl ester and hydrochloride protecting groups under various coupling and deprotection conditions is crucial for the successful synthesis of the desired peptide sequence. peptide.com

Solution-phase peptide synthesis involves the coupling of amino acids in a homogenous solvent system. nih.govnih.gov Unlike SPPS, the growing peptide chain is not attached to a solid support, which can be advantageous for large-scale production. nih.gov In this methodology, Ethyl 2-aminopropanoate hydrochloride serves as a protected alanine unit. The ester and hydrochloride groups prevent the formation of undesired side products, ensuring that the peptide bond forms correctly between the intended amino and carboxyl groups. The purification of products at each step is typically achieved through extraction or crystallization. nih.gov

Amino acids are increasingly used as carriers in prodrug design to enhance the pharmaceutical properties of a parent drug, such as its solubility, stability, or ability to be transported across biological membranes. nih.gov Amino acid esters can significantly improve the cellular uptake of parent drugs, sometimes by utilizing peptide transport mechanisms. nih.gov Ethyl 2-aminopropanoate can be incorporated into a drug molecule to form an amino acid ester prodrug. This strategy can improve the bioavailability of therapeutic agents. nih.gov Once administered, the ester linkage is designed to be cleaved by enzymes in the body, releasing the active parent drug. orientjchem.org This approach leverages the low toxicity and biological compatibility of amino acids. nih.gov

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

Ethyl 2-aminopropanoate hydrochloride is a key starting material and intermediate in the synthesis of a wide range of pharmaceuticals. smolecule.com Its chiral nature is particularly important, as the biological activity of many drugs is dependent on their specific stereochemistry. The L-isomer, L-Alanine ethyl ester hydrochloride, is frequently used in the synthesis of antiviral and antihypertensive drugs.

Angiotensin-converting enzyme (ACE) inhibitors are a class of drugs used to treat hypertension and heart failure. scielo.br Many of these inhibitors are structurally related to peptides, mimicking the natural substrate of the ACE enzyme. scielo.br The synthesis of several ACE inhibitors involves the coupling of amino acid derivatives. For example, Enalapril is administered as a prodrug, the monoethyl ester Enalaprilat, which improves its oral absorption. scielo.br The synthesis of such compounds relies on precursors like L-alanine and L-proline derivatives. scielo.br Ethyl 2-aminopropanoate serves as a direct and crucial precursor for the L-alanine portion of these complex molecules, providing the necessary stereochemistry and a protected carboxyl group for synthetic manipulations. scielo.br

The compound is a critical intermediate in the synthesis of the broad-spectrum antiviral drug Remdesivir. nih.govnih.gov Remdesivir is a phosphoramidate (B1195095) prodrug of an adenosine (B11128) nucleotide analog. quickcompany.ingoogle.com The L-alanine ethyl ester moiety is a key component of the phosphoramidate group. This specific chemical group is designed to mask the charged phosphate, allowing the molecule to penetrate cell membranes more effectively. Once inside the cell, metabolic processes cleave the prodrug to release the active nucleoside triphosphate, which then interferes with viral RNA polymerase. google.com

Several synthetic routes to Remdesivir have been developed, many of which involve coupling the L-alanine ethyl ester-containing phosphoramidate piece with the modified nucleoside core. nih.govgoogle.com For instance, a key step involves the reaction of a protected nucleoside with a phosphoramidoyl chloridate prepared from L-alanine ethyl ester. google.com The stereochemistry of the alanine component is crucial for the drug's efficacy. nih.gov

Table 2: Key Intermediates in Remdesivir Synthesis Involving the Alanine Moiety
Intermediate NameRole in SynthesisReference
2-ethylbutyl (chloro(phenoxy)phosphoryl)-L-alaninateA key phosphoramidoyl chloridate reagent used to couple the prodrug moiety to the nucleoside core. google.com
(2S)-ethyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoateA phosphoramidate intermediate that is subsequently reacted with the sugar-base portion of Remdesivir. nih.gov
GS-441524The parent nucleoside of Remdesivir, which is coupled with the phosphoramidate side chain derived from ethyl 2-aminopropanoate. researchgate.net

Synthesis of Thiazolidine (B150603) Derivatives

Thiazolidine and its derivatives, particularly thiazolidin-4-ones, are a prominent class of sulfur-containing five-membered heterocycles that feature in a multitude of compounds with diverse pharmacological properties. nih.gov The synthesis of these scaffolds can effectively utilize ethyl 2-aminopropanoate as the amine source. A common strategy involves the three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-carboxylic acid, typically thioglycolic acid. nih.gov

In this context, the free amine of ethyl alaninate (B8444949) first condenses with an aldehyde to form a Schiff base (imine). This intermediate then undergoes a cyclocondensation reaction with thioglycolic acid to furnish the 2,3-disubstituted thiazolidin-4-one ring system. The ester group from the original alanine derivative remains as a substituent, offering a handle for further modification.

Another established route is the reaction of an amine with an isothiocyanate, followed by cyclization with an α-halo-ester. Using ethyl 2-aminopropanoate, the initial reaction would form a thiourea (B124793) derivative, which can then be cyclized to create various substituted thiazolidine compounds. These methods highlight how the inherent reactivity of the amino group in ethyl alaninate is harnessed to build the core thiazolidine structure. researchgate.net

Table 1: Synthetic Strategies for Thiazolidine Derivatives Using Ethyl Alaninate

StrategyReactantsKey IntermediateProduct Class
Three-Component Reaction Ethyl alaninate, Aldehyde/Ketone, Thioglycolic acidSchiff Base (Imine)2,3-Disubstituted Thiazolidin-4-ones
Stepwise Synthesis Ethyl alaninate, Isothiocyanate, α-Halo-esterThiourea DerivativeSubstituted 2-Iminothiazolidin-4-ones

Prodrug Development Strategies

Prodrug design is a critical strategy in medicinal chemistry to overcome limitations of a pharmacologically active agent, such as poor solubility, low bioavailability, or lack of site-specific delivery. scirp.orgnih.gov Amino acid esters are particularly effective as promoieties because their incorporation can increase a drug's lipophilicity, facilitating passage across cell membranes. scirp.org Furthermore, they can be designed to be recognized by peptide transporters, thereby hijacking natural uptake mechanisms to enhance absorption. nih.gov

Ethyl 2-aminopropanoate is an excellent candidate for this purpose. By forming an ester or amide linkage with a parent drug, it creates a prodrug that is typically more lipophilic and a substrate for cellular transporters. Once inside the body or target cell, endogenous esterases hydrolyze the bond, releasing the active drug and the benign alanine and ethanol (B145695) byproducts. scirp.org

A notable application is in the development of N-acetylalaninate ester prodrugs designed to target prostate cancer cells. nih.gov Studies have shown that certain N-acetyl-L-alaninate ester prodrugs can be selectively activated in tumorigenic prostate cells, leading to the depletion of glutathione, increased oxidative stress, and ultimately, apoptosis of the cancer cells with minimal effect on non-tumorigenic cells. nih.gov This targeted approach showcases the sophistication of using amino acid derivatives in modern drug development.

Table 2: Rationale for Using Ethyl 2-Aminopropanoate in Prodrug Design

Challenge with Parent DrugProdrug Strategy SolutionMechanism of Action
Poor aqueous solubilityEsterification with the alaninate promoiety can enhance solubility depending on the overall structure. scirp.orgThe promoiety can be tailored to balance lipophilicity and hydrophilicity.
Low membrane permeabilityIncreased lipophilicity from the ethyl ester group facilitates passive diffusion across cell membranes. scirp.orgThe prodrug temporarily masks polar functional groups of the parent drug.
Inefficient oral absorptionThe alaninate structure can be recognized by peptide transporters (e.g., PEPT1) in the intestine. nih.govActive transport mechanisms are exploited for enhanced uptake.
Lack of target specificityThe promoiety can be designed for activation by enzymes overexpressed in target tissues (e.g., cancer cells). nih.govSite-specific enzymatic cleavage releases the active drug, minimizing systemic exposure.

Role in the Synthesis of Heterocyclic Compounds

The utility of ethyl 2-aminopropanoate hydrochloride extends to the synthesis of other important heterocyclic systems, where it serves as a foundational element for building the core ring structure.

Formation of Oxazines and Related Systems

1,3-Oxazines are six-membered heterocyclic compounds containing nitrogen and oxygen atoms, which are present in various biologically active molecules. patsnap.com While direct synthesis from ethyl 2-aminopropanoate is not commonly cited, its derivatized form, 2-amino-1-propanol (alaninol), is a key precursor. Alaninol can be readily synthesized by the chemical reduction of the ester functionality of ethyl 2-aminopropanoate.

This resulting amino alcohol is a classic building block for 1,3-oxazines. For instance, the condensation of alaninol with aldehydes or ketones, often under acidic conditions, leads to the formation of tetrahydro-1,3-oxazine rings. The stereocenter from the original L-alanine is retained in alaninol, making it a valuable chiral precursor for the enantioselective synthesis of complex oxazine-containing targets. General methods for synthesizing oxazines often rely on the cyclization of amino alcohols, confirming the potential of alaninol derived from ethyl 2-aminopropanoate in this area. organic-chemistry.org

Synthesis of Indolizidine and Quinolizidine (B1214090) Alkaloids

Indolizidine and quinolizidine alkaloids are bicyclic nitrogen-containing natural products known for their significant and diverse biological activities. organic-chemistry.org The synthesis of these complex scaffolds is a challenging task in organic chemistry. While ethyl 2-aminopropanoate is not a direct precursor, its chiral nature makes it a valuable starting point in multi-step synthetic sequences. nih.gov

The core strategy involves using the L- or D-form of ethyl alaninate as a chiral pool synthon. The stereocenter at the α-carbon is incorporated into the target alkaloid framework, ensuring the correct absolute stereochemistry in the final product. For example, the alanine unit can be elaborated through a series of reactions—such as N-alkylation followed by cyclization—to form a substituted pyrrolidine (B122466) ring, which is the five-membered ring component of the indolizidine core. Further synthetic manipulations can then build the second ring to complete the bicyclic system. Although the pathways are often long and complex, the use of chiral amino acid esters like ethyl 2-aminopropanoate is a well-established principle for controlling stereochemistry in the total synthesis of natural products. organic-chemistry.orgnih.gov

Derivatization Strategies for Enhanced Functionality

The chemical reactivity of ethyl 2-aminopropanoate hydrochloride is centered on its two primary functional groups, which can be independently or sequentially modified to generate a vast library of derivatives.

Functional Group Interconversion

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the strategic modification of a molecule's properties and reactivity. ashp.org Ethyl 2-aminopropanoate hydrochloride offers several avenues for such transformations.

N-Functionalization: The primary amino group is nucleophilic (in its free base form) and can be readily modified.

N-Acylation: Reaction with acid chlorides or anhydrides yields N-acyl derivatives (amides). This is a common step in peptide synthesis and in the preparation of certain prodrugs. nih.gov

N-Alkylation: Reaction with alkyl halides can produce secondary or tertiary amines, though selectivity can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for N-alkylation.

Ester and Carboxyl Group Manipulation: The ethyl ester group is also a versatile handle for chemical transformation.

Hydrolysis: Saponification (base-mediated hydrolysis) or acid-catalyzed hydrolysis converts the ester back to the parent carboxylic acid, L-alanine. This unmasks a new functional group for further reactions, such as amide bond formation.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding alaninol. As mentioned previously, this amino alcohol is a valuable building block for other heterocycles. organic-chemistry.org

Transesterification: Reaction with a different alcohol under acidic or basic conditions can swap the ethyl group for another alkyl or aryl group, which can be useful for modifying the physical properties of the molecule.

These interconversions allow chemists to leverage the simple, commercially available structure of ethyl 2-aminopropanoate hydrochloride to access a wide range of more complex and functionally diverse intermediates.

Table 3: Common Functional Group Interconversions of Ethyl 2-Aminopropanoate

Functional GroupReactionReagent(s)Product Functional Group
Amine (-NH₂) (as free base) N-AcylationAcid Chloride (R-COCl)Amide (-NHCOR)
N-Alkylation (Reductive Amination)Aldehyde/Ketone, NaBH₃CNSecondary/Tertiary Amine
Ester (-COOEt) HydrolysisNaOH (aq) or H₃O⁺Carboxylic Acid (-COOH)
ReductionLiAlH₄Primary Alcohol (-CH₂OH)
TransesterificationR-OH, H⁺ or base catalystNew Ester (-COOR)

Introduction of Reporter Groups for Biological Studies

The primary amine group of ethyl 2-aminopropanoate hydrochloride serves as a reactive handle for the covalent attachment of various reporter groups, which are instrumental for the detection and visualization of molecules in biological systems. While specific studies focusing solely on ethyl 2-aminopropanoate hydrochloride for this purpose are not prevalent, the principles of amine derivatization are well-established and directly applicable. Reporter groups such as biotin (B1667282) and fluorescent tags can be readily introduced through nucleophilic substitution or acylation reactions.

One common strategy involves the use of N-hydroxysuccinimide (NHS) esters of reporter molecules. For instance, biotin can be introduced by reacting ethyl 2-aminopropanoate hydrochloride with an NHS-activated biotin derivative, such as NHS-biotin or its long-chain analogues (e.g., NHS-LC-biotin or Sulfo-NHS-SS-biotin). researchgate.netnih.govnih.gov The reaction proceeds under mild basic conditions, where the deprotonated primary amine of ethyl 2-aminopropanoate attacks the electrophilic carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. The resulting biotinylated ethyl 2-aminopropanoate derivative can then be utilized in various biological assays that rely on the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. abcam.com This approach is widely used for labeling proteins and other biomolecules. nih.govnih.gov

Similarly, fluorescent reporter groups can be attached using fluorescent dyes activated as NHS esters, isothiocyanates, or sulfonyl chlorides. For example, fluorescein (B123965) isothiocyanate (FITC) or derivatives of rhodamine and cyanine (B1664457) dyes can be conjugated to the amine group. Another important class of derivatizing agents for introducing fluorescence are o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.netnih.gov Reaction with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) yields a highly fluorescent isoindole derivative. Fmoc-Cl reacts with the primary amine to form a stable, fluorescent carbamate. These derivatization reactions transform the non-fluorescent ethyl 2-aminopropanoate into a readily detectable molecule for applications in fluorescence microscopy, flow cytometry, and high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov

The general scheme for the derivatization of the primary amine of ethyl 2-aminopropanoate hydrochloride with a reporter group (R) activated as an NHS ester is depicted below:

Reaction Scheme for Reporter Group Introduction

Reactant 1Reactant 2ProductByproduct
Ethyl 2-aminopropanoateReporter-NHS EsterReporter-NH-CH(CH₃)-COOEtN-hydroxysuccinimide

This table illustrates the straightforward nature of introducing a wide array of functionalities to the ethyl 2-aminopropanoate scaffold, enabling its potential use as a building block in the synthesis of probes for biological studies.

Optimization of Derivatization for Analytical Methods

To enhance the detection and separation of ethyl 2-aminopropanoate hydrochloride in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often a necessary step. The primary goals of derivatization are to increase the volatility of the analyte for GC analysis and to introduce a chromophore or fluorophore for sensitive UV-Visible or fluorescence detection in HPLC. researchgate.netsigmaaldrich.com

For GC analysis, the polar and non-volatile nature of ethyl 2-aminopropanoate hydrochloride requires conversion into a more volatile derivative. sigmaaldrich.com A common approach is silylation, where the active hydrogen of the amine group is replaced by a silyl (B83357) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com Another effective method is acylation using anhydrides like pentafluoropropionic anhydride (B1165640) or chloroformates such as methyl chloroformate or ethyl chloroformate. nih.govnih.gov These reactions, often performed at elevated temperatures, yield derivatives with improved thermal stability and chromatographic properties, allowing for sensitive detection by flame ionization detection (FID) or mass spectrometry (MS). sigmaaldrich.comnih.gov Optimization of derivatization for GC-MS would involve adjusting the reagent, solvent, temperature, and reaction time to achieve maximum yield and minimize side products. nih.gov

In the context of HPLC, pre-column or post-column derivatization can significantly improve detection limits. researchgate.netsci-hub.se As mentioned previously, reagents like o-phthalaldehyde (OPA) with a thiol or 9-fluorenylmethyl chloroformate (Fmoc-Cl) are widely used to introduce highly fluorescent moieties onto primary amines. nih.gov The resulting derivatives can be detected with high sensitivity using a fluorescence detector. nih.gov For UV-Visible detection, reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) or benzoyl chloride can be employed to introduce a chromophore. researchgate.net The optimization of these derivatization reactions for HPLC analysis involves considering factors such as reaction kinetics, stability of the derivatives, and compatibility with the mobile phase. researchgate.net

Common Derivatization Reagents for Analytical Methods

Analytical TechniqueDerivatizing ReagentFunctional Group TargetedResulting Derivative
GC-MSN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Amine (-NH₂)Trimethylsilyl (TMS) derivative
GC-MSEthyl ChloroformateAmine (-NH₂)Ethoxycarbonyl derivative
HPLC-Fluorescenceo-Phthalaldehyde (OPA)/ThiolAmine (-NH₂)Fluorescent isoindole derivative
HPLC-Fluorescence9-Fluorenylmethyl chloroformate (Fmoc-Cl)Amine (-NH₂)Fluorescent fluorenylmethyloxycarbonyl (Fmoc) derivative
HPLC-UV1-Fluoro-2,4-dinitrobenzene (FDNB)Amine (-NH₂)Dinitrophenyl (DNP) derivative

Applications in Material Science and Polymer Chemistry (if applicable to derivatives)

Derivatives of ethyl 2-aminopropanoate, particularly L-alanine ethyl ester, serve as valuable monomers in the synthesis of biocompatible and biodegradable polymers with potential applications in material science and biomedicine. The ability of these monomers to undergo polymerization leads to the formation of polypeptides and poly(ester-amide)s with controlled structures and properties.

A significant application lies in the chemoenzymatic synthesis of poly(L-alanine) (PLAla). acs.orgnih.govsigmaaldrich.com L-alanine ethyl ester can be polymerized using proteases like papain in an aqueous environment. acs.orgnih.govsigmaaldrich.com This enzymatic approach offers a green and sustainable alternative to traditional chemical polymerization methods. The properties of the resulting poly(L-alanine) are highly dependent on the reaction conditions, such as pH. For instance, polymerization at neutral pH tends to produce shorter oligomers with a random coil structure, while alkaline conditions favor the formation of longer chains that adopt a β-sheet conformation and can self-assemble into fibrils. acs.orgnih.govsigmaaldrich.com These fibrillar structures are of interest for the development of novel biomaterials.

Chemoenzymatic Polymerization of L-Alanine Ethyl Ester

Reaction pHAverage Degree of PolymerizationPredominant Secondary StructureMacromolecular Assembly
7.09.3 ± 0.8Random CoilNo fibril formation
11.013.5 ± 0.9β-SheetFibril assembly

Data sourced from a study on the chemoenzymatic synthesis of poly(L-alanine). acs.org

Furthermore, L-alanine, derived from the hydrolysis of its ester, is utilized in the synthesis of poly(ester-amide)s (PEAs). cerist.dz These copolymers are synthesized through melt copolycondensation of L-alanine with dicarboxylic acids (e.g., adipic acid) and various diols. The incorporation of the amino acid introduces amide linkages into the polyester (B1180765) backbone, which can enhance the thermal stability and mechanical properties of the material due to hydrogen bonding. cerist.dz The ratio of ester to amide groups can be controlled to tune the final properties of the polymer. These L-alanine-based PEAs are being explored as materials for drug delivery systems and scaffolds in tissue engineering due to their biocompatibility and biodegradability. cerist.dz

The chirality of alanine ethyl ester is also a key feature that can be exploited in polymer chemistry. The use of enantiomerically pure L- or D-alanine ethyl ester allows for the synthesis of chiral polymers. cjps.org For example, stereocomplexes can be formed between enantiomeric poly(lactic acid-co-alanine)s, which can lead to materials with enhanced thermal and mechanical properties. rsc.org The stereochemistry of the polymer backbone can influence its secondary structure, such as the formation of α-helices or β-sheets, which in turn dictates the macroscopic properties of the material. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Synthetic Routes and Catalytic Systems

The traditional synthesis of ethyl 2-aminopropanoate hydrochloride typically involves the Fischer-Speier esterification of L-alanine with ethanol (B145695) in the presence of a strong acid catalyst like hydrogen chloride or sulfuric acid. scielo.br Another effective method utilizes thionyl chloride in ethanol, which generates HCl in situ. While effective, these methods often require harsh conditions.

Current research is focused on developing more efficient, environmentally friendly, and scalable synthetic methodologies. One promising approach involves the use of solid acid catalysts like alumina (B75360) or silica (B1680970). These catalysts can reduce the reliance on corrosive reagents like thionyl chloride, minimize waste, and can often be recovered and reused, making the process more sustainable for industrial-scale production. google.com For instance, a method using alumina as a catalyst with a reduced amount of thionyl chloride has been shown to produce L-alanine isopropyl ester hydrochloride with high purity (up to 99%) and yield (up to 92.5%). google.com

Furthermore, chemoenzymatic methods are gaining traction for the synthesis of ethyl 2-aminopropanoate hydrochloride and its derivatives. smolecule.com These enzymatic approaches offer high stereoselectivity, which is crucial for producing enantiomerically pure compounds for pharmaceutical applications. smolecule.com

Advanced Applications in Medicinal Chemistry and Drug Discovery

Ethyl 2-aminopropanoate hydrochloride serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds and their derivatives. Its bifunctional nature, possessing both a reactive amine and an ester group, makes it a valuable intermediate for creating complex molecules with potential therapeutic value.

A significant area of application is in the development of prodrugs. By incorporating the ethyl 2-aminopropanoate moiety, the bioavailability of active pharmaceutical ingredients can be improved, and their side effects can be mitigated. For example, derivatives have been explored to create analgesic and anti-inflammatory drugs with reduced ulcerogenic potential.

Moreover, derivatives of ethyl 2-aminopropanoate hydrochloride are instrumental in the development of antiviral agents, particularly nucleoside phosphoramidate (B1195095) prodrugs. These have shown significant efficacy against viruses like HIV and hepatitis B. smolecule.com The L-isomer, L-Alanine ethyl ester hydrochloride, is specifically utilized in these antiviral applications due to its compatibility with biological systems. The development of Tenofovir alafenamide is a prime example of the clinical success of such derivatives in HIV treatment. smolecule.com

The versatility of this compound extends to the synthesis of various heterocyclic compounds with biological activity, such as pyrroles and fused pyrimidinones. Researchers are continuously exploring new derivatives for their potential in treating a range of diseases.

Table 1: Examples of Research on Ethyl 2-aminopropanoate hydrochloride Derivatives in Drug Discovery

Derivative ClassTherapeutic AreaResearch Focus
Nucleoside PhosphoramidatesAntiviral (HIV, Hepatitis B)Enhanced intracellular delivery and prolonged antiviral activity. smolecule.com
Adamantane β-Amino AcidsMedicinal ChemistrySynthesis of novel amino acids with potential therapeutic properties. researchgate.net
Oleanonic and Ursonic Acid AmidesAnticancerInvestigation of cytotoxic effects and apoptosis regulation. nih.gov
Flurbiprofen Amide ProdrugsAnti-inflammatoryImproved pharmacological profiles of non-steroidal anti-inflammatory drugs. scielo.br

Integration with Flow Chemistry and Automated Synthesis

The integration of ethyl 2-aminopropanoate hydrochloride synthesis and its subsequent derivatization into flow chemistry and automated platforms represents a significant leap forward in efficiency and scalability. Flow chemistry, or continuous flow processing, offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and higher yields.

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new drug candidates. nih.gov These systems allow for high-throughput screening of reaction conditions and the rapid synthesis of libraries of compounds for biological evaluation. nih.gov For instance, automated electrochemical flow platforms have been successfully used for the synthesis of diverse amine derivatives, demonstrating their applicability in medicinal chemistry. nih.gov The development of such automated systems for reactions involving ethyl 2-aminopropanoate hydrochloride could significantly streamline the production of its derivatives for drug discovery programs.

Development of Analytical Standards and Reference Materials

As the applications of ethyl 2-aminopropanoate hydrochloride and its derivatives expand, the need for well-characterized analytical standards and reference materials becomes paramount. These materials are essential for ensuring the quality, consistency, and reliability of research findings and manufactured products. iaea.org

The development of these standards follows rigorous guidelines, such as those outlined by the International Council for Harmonisation (ICH). europa.eueuropa.eu The process involves defining an Analytical Target Profile (ATP), which outlines the quality attributes to be measured and the required performance characteristics of the analytical procedure. europa.eu This ensures that the methods used for quality control are fit for their intended purpose. europa.eu

Certified reference materials (CRMs) play a crucial role in the quality assurance of analytical measurements. iaea.org For ethyl 2-aminopropanoate hydrochloride, this includes the development of standards for its various stereoisomers, such as the D- and L-forms, which are commercially available for research. nih.gov The availability of high-purity reference materials is critical for accurate quantification and identification in complex matrices.

Exploration of Biological Studies and Metabolism-Related Pathways (as a research tool or derivative intermediate)

While ethyl 2-aminopropanoate hydrochloride itself does not have a defined biological mechanism of action, its derivatives are valuable tools for studying biological processes. smolecule.com As a precursor to various bioactive molecules, it facilitates research into metabolic pathways involving amino acids. smolecule.com

Labeled isotopes of ethyl 2-aminopropanoate hydrochloride can be used as biochemical probes to investigate enzyme mechanisms and cellular processes. By tracing the metabolic fate of these labeled compounds, researchers can gain insights into the intricacies of amino acid metabolism and its role in health and disease.

Derivatives of this compound serve as key intermediates in the synthesis of bioactive peptides and unnatural amino acids. smolecule.com These molecules are instrumental in studying protein structure and function, as well as in the development of novel biomaterials. smolecule.com The ability to create custom peptides allows for detailed investigations into enzyme-substrate interactions and the design of enzyme inhibitors.

Interdisciplinary Research with Biotechnology and Nanotechnology

The future of ethyl 2-aminopropanoate hydrochloride research lies in its integration with other scientific disciplines, particularly biotechnology and nanotechnology. In biotechnology, the use of enzymes for the stereoselective synthesis of its derivatives is already a significant area of research. smolecule.com This synergy allows for the creation of complex chiral molecules that are difficult to produce through traditional chemical synthesis.

In the field of nanotechnology, there is potential for using derivatives of ethyl 2-aminopropanoate hydrochloride in the development of novel drug delivery systems. For example, the unique properties of amino acid esters could be leveraged to create functionalized nanoparticles for targeted drug delivery. The bifunctional nature of the molecule allows for its attachment to both drug molecules and targeting ligands, facilitating the precise delivery of therapeutics to specific cells or tissues. While direct research in this area is still emerging, the foundational chemistry of the compound suggests significant potential for such interdisciplinary applications.

Q & A

Q. What are the key physicochemical properties of Ethyl 2-aminopropanoate hydrochloride relevant to its handling in laboratory settings?

Ethyl 2-aminopropanoate hydrochloride (CAS 1115-59-9) is a hygroscopic, white to off-white solid with a melting point of 78–80°C (decomposition). It is highly soluble in water (100 g/L) and should be stored under an inert atmosphere at room temperature to prevent moisture absorption. Its molecular weight is 153.61 g/mol, and its specific rotation is +3.1° (c=2.5, H₂O), indicating chirality. Researchers must use desiccants and airtight containers to maintain stability during storage .

Q. What synthetic routes are commonly employed for the preparation of Ethyl 2-aminopropanoate hydrochloride?

The compound is typically synthesized via esterification of L-alanine with ethanol under acidic conditions (e.g., HCl gas). The reaction proceeds through nucleophilic acyl substitution, where the carboxyl group of L-alanine reacts with ethanol, followed by hydrochloride salt formation. Purification involves recrystallization from ethanol or diethyl ether to achieve high purity (>98%). Alternative methods include coupling agents like propylphosphonic anhydride (T3P) in anhydrous dichloromethane, which enhances reaction efficiency .

Q. What safety precautions are necessary when handling Ethyl 2-aminopropanoate hydrochloride in experimental procedures?

The compound is classified as an irritant (Xi) under OSHA guidelines. Researchers should wear nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of dust. Emergency measures include rinsing eyes with water for 15 minutes (if exposed) and using safety showers for skin contact. Waste disposal must comply with local regulations for halogenated organic compounds .

Advanced Research Questions

Q. How can researchers mitigate the formation of by-products during the synthesis of Ethyl 2-aminopropanoate hydrochloride?

By-product formation (e.g., diethyl ester or racemization) can be minimized by:

  • Controlling stoichiometry : Using a slight excess of ethanol (1.2–1.5 equiv) to drive esterification.
  • Low-temperature reactions : Conducting the reaction at 0–5°C to suppress side reactions.
  • Coupling agents : Employing T3P or dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, reducing reaction time and improving yield .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of Ethyl 2-aminopropanoate hydrochloride?

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 254 nm. Retention times distinguish (S)- and (R)-enantiomers.
  • Polarimetry : Measure specific optical rotation ([α]D²⁵) and compare to literature values (+3.1° for the L-form).
  • NMR spectroscopy : Analyze splitting patterns in ¹H-NMR (e.g., methine proton at δ 4.1–4.3 ppm) to detect racemization .

Q. How does the hygroscopic nature of Ethyl 2-aminopropanoate hydrochloride influence its storage and stability in long-term studies?

Hygroscopicity necessitates strict moisture control to prevent hydrolysis or clumping. Recommended practices include:

  • Storage : In argon-purged glass vials with silica gel desiccant packs.
  • Stability monitoring : Conduct Karl Fischer titration periodically to measure water content.
  • Lyophilization : For long-term storage (>6 months), lyophilize the compound and store at -20°C .

Q. What strategies can be employed to enhance the yield of Ethyl 2-aminopropanoate hydrochloride in large-scale syntheses?

  • Continuous flow reactors : Improve mixing and heat transfer, reducing reaction time to <2 hours.
  • Solvent optimization : Replace dichloromethane with ethyl acetate for easier scalability and lower toxicity.
  • In-line purification : Integrate liquid-liquid extraction or membrane filtration to isolate the product continuously .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for Ethyl 2-aminopropanoate hydrochloride?

Literature reports varying melting points (e.g., 62°C vs. 78–80°C). These discrepancies may arise from:

  • Purity differences : Impurities like unreacted L-alanine lower the observed melting point.
  • Heating rate : Fast heating rates in DSC (e.g., 10°C/min vs. 1°C/min) can broaden melting ranges. Researchers should validate purity via HPLC (>99% area) and use controlled heating rates (1–2°C/min) during analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.